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1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride
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Overview
Description
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a triazole ring, which is further complexed with dihydrochloride. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzylamine and 1,2,4-triazole.
Reaction Conditions: The 4-fluorobenzylamine is reacted with 1,2,4-triazole under controlled conditions, often involving a catalyst and a solvent such as methanol or acetic acid.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors and microwave-assisted synthesis to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted triazoles and fluorobenzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
Table 1: Antiviral Activity of Triazole Derivatives
Compound Name Activity Against Wild-Type Activity Against Mutants Triazole A High Moderate Triazole B Moderate High 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine Dihydrochloride High High -
Antifungal Properties :
- The compound has also shown promise as an antifungal agent. Its mechanism involves inhibiting specific enzymes critical for fungal cell wall synthesis, making it a candidate for further development in antifungal therapies.
-
Cancer Research :
- Recent studies have investigated the role of triazole derivatives in cancer treatment, particularly their ability to induce apoptosis in cancer cells. The structural modifications of the triazole ring can enhance selectivity and potency against various cancer cell lines.
Biochemical Applications
- Biochemical Reagents :
-
Enzyme Inhibition Studies :
- The compound has been employed in enzyme inhibition studies where it acts as a competitive inhibitor for specific enzymes involved in metabolic pathways. This application is crucial for understanding metabolic diseases and developing new therapeutic strategies.
Case Study 1: HIV Inhibition
A study published in 2023 explored the synthesis of various analogs based on the triazole scaffold, including this compound. The results indicated that this compound exhibited significant inhibitory effects against both wild-type HIV strains and resistant mutants, demonstrating its potential as a lead compound for further development .
Case Study 2: Antifungal Activity
Research conducted on the antifungal properties of triazole derivatives revealed that this compound effectively inhibited the growth of various fungal pathogens. The study highlighted its mechanism of action involving disruption of cell wall integrity through enzyme inhibition .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride can be compared with other similar compounds:
Biological Activity
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a compound that belongs to the triazole family, known for its diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a triazole ring with a 4-fluorobenzyl substituent, which enhances its biological activity. The molecular formula is C9H10Cl2FN4 with a molecular weight of 239.11 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- The reaction of 4-fluorobenzyl chloride with 1H-1,2,4-triazole-3-amine in the presence of base.
- Subsequent purification steps to obtain the dihydrochloride salt form.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine demonstrate efficacy against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole A | E. coli | 32 µg/mL |
Triazole B | S. aureus | 16 µg/mL |
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. For example, compounds that share structural similarities with 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Inhibition
A study investigated a related triazole derivative that suppressed breast cancer cell growth via inhibition of the Notch-Akt signaling pathway. The compound induced G2/M phase arrest and apoptosis in MCF-7 cells with an IC50 value of approximately 2.96 µM after 24 hours .
The biological activity of 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes such as cytochrome P450s and other targets involved in metabolic pathways.
- Cell Membrane Penetration : The fluorobenzyl group enhances lipophilicity, facilitating better cell membrane penetration and increasing bioavailability.
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of triazole derivatives. Modifications at various positions on the triazole ring or the aromatic substituent can significantly alter biological activity.
Table 2: Structure–Activity Relationships
Modification | Effect on Activity |
---|---|
Addition of Amide | Increased binding affinity |
Fluorine Substitution | Enhanced antimicrobial potency |
Alkyl Chain Length | Varied lipophilicity and cell penetration |
Properties
Molecular Formula |
C9H11Cl2FN4 |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H9FN4.2ClH/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14;;/h1-4,6H,5H2,(H2,11,13);2*1H |
InChI Key |
PTZKWRVQIVQWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)F.Cl.Cl |
Origin of Product |
United States |
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